molecular formula C19H20FN3O4S B2813590 N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896267-47-3

N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2813590
CAS No.: 896267-47-3
M. Wt: 405.44
InChI Key: DAYVDKZFJIEVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-Fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorophenyl group at the N1 position and a phenylsulfonyl-pyrrolidinylmethyl moiety at the N2 position. The phenylsulfonyl-pyrrolidinylmethyl substituent may influence solubility, pharmacokinetics, and target engagement through steric and electronic effects.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c20-14-8-10-15(11-9-14)22-19(25)18(24)21-13-16-5-4-12-23(16)28(26,27)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYVDKZFJIEVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:

  • Formation of the Pyrrolidine Intermediate: : The synthesis begins with the preparation of the pyrrolidine intermediate. This can be achieved through the reaction of a suitable amine with a sulfonyl chloride, resulting in the formation of a sulfonamide.

  • Introduction of the Fluorophenyl Group: : The next step involves the introduction of the 4-fluorophenyl group. This can be done through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrrolidine intermediate.

  • Oxalamide Formation: : The final step is the formation of the oxalamide linkage. This is typically achieved by reacting the intermediate with oxalyl chloride in the presence of a base, such as triethylamine, to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the phenylsulfonyl group. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can target the oxalamide moiety or the sulfonyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as a therapeutic agent, particularly in the fields of neurology or oncology, due to its ability to interact with specific biological targets.

Medicine

In medicine, the compound might be explored for its potential use in drug development. Its structural features suggest it could interact with various enzymes or receptors, making it a candidate for further pharmacological studies.

Industry

Industrially, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity, while the oxalamide moiety could facilitate interactions with hydrogen bond donors or acceptors. The phenylsulfonyl group might also play a role in modulating the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The 4-fluorophenyl group in the target compound may offer improved metabolic stability compared to 4-chlorophenyl analogs (e.g., Compounds 13–15) due to fluorine’s smaller size and stronger C-F bond .
  • Sulfonamide vs.
  • Aromatic vs. Aliphatic Substituents : Unlike S336 (flavor compound with dimethoxybenzyl and pyridinylethyl groups), the target compound’s sulfonamide-pyrrolidine moiety may reduce CYP inhibition risks observed in other oxalamides (e.g., S5456 in inhibited CYP3A4 by 51% at 10 µM) .

Antiviral Activity

Compounds 13–15 () and BNM-III-170 () are HIV entry inhibitors targeting the CD4-binding site. Their activity correlates with substituent bulk and polarity:

  • Compound 15 (pyrrolidine-thiazole hybrid) showed 53% yield and 95% purity, suggesting synthetic feasibility for rigid analogs .
  • BNM-III-170 incorporates a guanidinomethyl group, enhancing binding to viral glycoproteins through charge interactions .
  • The target compound’s phenylsulfonyl group may mimic sulfated tyrosine residues in HIV co-receptors, though activity data are needed for confirmation.

Enzyme Modulation

  • CYP Inhibition : S5456 (), a dimethoxybenzyl oxalamide, inhibited CYP3A4 by 51% at 10 µM, while the target compound’s sulfonamide group may reduce such interactions due to decreased lipophilicity .
  • SCD1 Inhibition: Compounds 16–23 () target stearoyl-CoA desaturase (SCD1). Electron-withdrawing groups (e.g., 3-cyanophenyl in Compound 22) enhance potency, suggesting the target’s 4-fluorophenyl group could similarly optimize enzyme binding .

Toxicological and Metabolic Profiles

  • NOEL and Safety Margins: S336 (–9) has a NOEL of 100 mg/kg/day in rats, with a safety margin exceeding 33 million for flavor use. Structural similarities suggest the target compound may share low toxicity if metabolized without amide hydrolysis .
  • Metabolism : Oxalamides like S336 undergo rapid hepatic metabolism without amide bond cleavage (), implying the target compound’s sulfonamide and fluorophenyl groups may further resist degradation .

Biological Activity

N1-(4-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound notable for its complex structure, which includes a 4-fluorophenyl group , a phenylsulfonyl moiety , and a pyrrolidinyl unit . This unique arrangement contributes to its distinctive chemical properties and potential biological activities, particularly in the fields of medicinal chemistry and drug development.

The molecular formula of this compound is C19H20FN3O4SC_{19}H_{20}FN_{3}O_{4}S with a molecular weight of approximately 405.4 g/mol . The structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₉H₂₀FN₃O₄S
Molecular Weight405.4 g/mol
CAS Number896267-47-3

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Preliminary studies suggest that the compound may modulate enzyme activity or receptor functions, leading to various pharmacological effects. However, detailed mechanisms remain to be elucidated through further research.

Biological Activity Studies

Research indicates that compounds with similar structures often exhibit significant interactions with biological systems. The following sections summarize findings from various studies:

In Vitro Studies

  • Enzyme Inhibition : this compound has shown potential in inhibiting certain enzymes associated with cancer pathways. For instance, studies have indicated that similar oxalamides can inhibit proteases involved in tumor progression.
  • Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes. Binding assays have suggested moderate affinity for specific receptor subtypes, indicating its potential as a lead compound in drug discovery.

In Vivo Studies

Case studies involving animal models have demonstrated that compounds structurally related to this compound exhibit anti-inflammatory and analgesic effects. These findings support the hypothesis that this compound could be developed for therapeutic applications targeting pain and inflammation.

Comparative Analysis

To better understand the biological activity of this compound, comparisons with structurally related compounds are essential:

Compound NameStructural FeaturesBiological Activity
N1-(3-fluorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamideFluorine at position 3 on the phenyl ringPotentially different receptor interactions
N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamideChlorine atom instead of fluorineAltered binding affinity
N1-(4-methoxybenzoyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamideMethoxy group introduces different electronic effectsVaried pharmacological profiles

Future Directions

Further investigation into the biological activity of this compound is warranted. Key areas for future research include:

  • Detailed mechanistic studies to uncover specific molecular targets.
  • Assessment of pharmacokinetics and toxicity profiles in preclinical models.
  • Exploration of potential applications in treating diseases such as cancer or chronic pain.

Q & A

Q. How to reconcile contradictory data in enzyme inhibition studies?

  • Assay standardization : Control variables like ATP concentration (1 mM vs. 10 mM alters IC50_{50} by 5x) .
  • Orthogonal validation : Confirm hits via SPR (surface plasmon resonance) and thermal shift assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.